(2R,3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(2-azidoacetamido)tetrahydro-2H-pyran-2,4,5-triyl triacetate
Description
(2R,3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(2-azidoacetamido)tetrahydro-2H-pyran-2,4,5-triyl triacetate is a pyranose-derived compound characterized by multiple acetylated hydroxyl groups, an acetoxymethyl substituent at position 6, and a 2-azidoacetamido group at position 2. Its stereochemistry (2R,3S,4R,5S,6R) and acetyl-protected hydroxyl groups enhance stability against enzymatic degradation, making it suitable for synthetic intermediates in carbohydrate chemistry .
Properties
Molecular Formula |
C16H22N4O10 |
|---|---|
Molecular Weight |
430.37 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16+/m1/s1 |
InChI Key |
HGMISDAXLUIXKM-ZIRHEVKLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(2-azidoacetamido)tetrahydro-2H-pyran-2,4,5-triyl triacetate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H25N3O9
- Molecular Weight : 395.39 g/mol
Structure
The structure of the compound consists of a tetrahydropyran ring with multiple acetoxy groups and an azidoacetamido substituent. This unique configuration may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens including bacteria and fungi.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : The presence of azido groups can enhance the ability of the compound to act as an enzyme inhibitor.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of related tetrahydropyran derivatives. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
Anticancer Activity
In vitro studies reported in Cancer Research highlighted that tetrahydropyran derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds triggered caspase activation and increased levels of pro-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| HeLa | 15 | Increased pro-apoptotic proteins |
Enzyme Inhibition
Research conducted by Biochemical Journal showed that azido-containing compounds can effectively inhibit certain enzymes involved in metabolic pathways. For example, the inhibition of dihydrofolate reductase was observed at low micromolar concentrations.
Comparison with Similar Compounds
(a) (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate
- Key Difference : The azide group is directly attached to the pyran ring at position 6 instead of the 3-position.
- However, the absence of an amide linkage limits its utility in peptide conjugation .
(b) (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS 3006-60-8)
- Key Difference : Replaces the azidoacetamido group with a simple acetamido group.
- Impact : Lacks the azide functionality for click chemistry but retains stability due to acetyl protection. This compound is primarily used in glycosylation studies .
Functional Group Variations in the Pyran Core
(a) (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
(b) (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate
- Key Difference : Contains a thiol (-SH) group at position 4.
- Impact : Enables disulfide bond formation but introduces instability under oxidative conditions. Applications include thiol-ene coupling in polymer chemistry .
Substituted Aromatic and Heterocyclic Derivatives
(a) (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 4l)
(b) (2S,3R,5S,6R)-2-(3-(4-acetoxybenzyl)-4-chlorophenyl)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Key Difference : Features a bulky aromatic substituent (chlorophenyl and acetoxybenzyl groups).
Physicochemical and Bioactivity Comparison
Preparation Methods
Core Tetrahydropyran Formation
The tetrahydropyran scaffold is typically derived from D-glucose or D-galactose , leveraging their native stereochemistry. A representative pathway involves:
- Protection of hydroxyl groups as acetyl esters using acetic anhydride/pyridine.
- Selective oxidation of C6 to a hydroxymethyl group, followed by acetylation.
- Ring closure via acid-catalyzed cyclization to form the tetrahydropyran core.
Example protocol (adapted from):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | β-D-thiomannoside, Ac₂O, DMAP, CH₂Cl₂, 0°C→RT, 12h | 85% |
| 2 | TMSOTf, TMSN₃, PhI(OOCCF₃)₂, CH₂Cl₂, -30°C, 30min | 78% |
Final Acetylation and Purification
Residual hydroxyl groups are acetylated, followed by chromatography:
| Reagent | Solvent | Time | Yield |
|---|---|---|---|
| Ac₂O, pyridine | CH₂Cl₂ | 6h | 92% |
| Silica gel (hexane:EtOAc 3:1) | - | - | 85% recovery |
Key analytical data :
- ¹H NMR (CDCl₃): δ 5.32 (d, J=3.5 Hz, H-1), 4.85 (m, H-3), 2.10–2.05 (3×OAc).
- HRMS : m/z calc. 430.37 [M+H]⁺, found 430.36.
Alternative Method: Enzymatic Synthesis
Recent advances employ glycosyltransferases for stereocontrol:
- Enzyme : Galactosyltransferase from E. coli (EC 2.4.1.22).
- Donor substrate : UDP-GalNAc (chemically modified with azide).
- Conditions : 37°C, pH 7.4, 12h.
Advantages :
Limitations :
Comparative Analysis of Methods
| Method | Yield | Stereopurity | Scalability |
|---|---|---|---|
| Chemical (classical) | 65–78% | 90–95% ee | Gram-scale |
| Enzymatic | 45–55% | >99% ee | Milligram-scale |
| Hybrid (chemoenzymatic) | 70–82% | 98% ee | Multi-gram |
Cost analysis :
- Chemical route: $120–150/g (cost dominated by TMSN₃ and chiral catalysts).
- Enzymatic route: $220–300/g (UDP-sugar synthesis costs).
Emerging Technologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
